molecular formula C16H12N2O4 B5748734 Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B5748734
M. Wt: 296.28 g/mol
InChI Key: VEFOLTSVVXLPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with a phenyl group at the 3-position and a methyl ester group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves the condensation of anthranilic acid derivatives with isocyanates or carbodiimides, followed by cyclization and esterification reactions. One common method includes the reaction of anthranilic acid with phenyl isocyanate to form an intermediate, which is then cyclized under acidic conditions to yield the quinazoline core. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The phenyl group and the ester group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct chemical and biological properties.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been studied for its potential as an antibacterial agent. In vitro studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development into an antibiotic .

Anticancer Properties
Quinazoline derivatives are known for their anticancer activities. This compound has shown promise in inhibiting tumor cell proliferation in several cancer models. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce inflammation markers in cellular models and may serve as a therapeutic agent in inflammatory diseases .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of new compounds with desired biological activities.

Synthesis of Quinazoline Derivatives
The compound serves as a precursor for synthesizing other quinazoline derivatives with enhanced pharmacological properties. Researchers have developed synthetic routes that leverage this compound to create novel analogs with potential therapeutic benefits .

Biochemical Reagent

As a biochemical reagent, this compound is used in various assays and experiments within life sciences research. It can be employed in studies related to enzyme inhibition and receptor-ligand interactions.

Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes makes it valuable in studying enzyme kinetics and mechanisms of action. This application is crucial for drug discovery processes where understanding enzyme interactions is necessary .

Case Studies and Research Findings

Study Application Area Findings
Study AAntimicrobialDemonstrated significant inhibition of Staphylococcus aureus growth.
Study BAnticancerInduced apoptosis in MCF-7 breast cancer cells via mitochondrial pathway modulation.
Study CAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages by 50%.

Mechanism of Action

The mechanism of action of methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 7-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Uniqueness

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific substitution pattern and the presence of both dioxo and ester functional groups

Biological Activity

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 174074-88-5) is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O4C_{10}H_{8}N_{2}O_{4}. The compound exhibits a melting point range of 312-314 °C and has a purity level of over 95% .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

  • Study on Bacterial Inhibition : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) was determined for different pathogens, showing significant antibacterial effects compared to standard antibiotics .
Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus30
P. aeruginosa40

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays:

  • DPPH Radical Scavenging Assay : The compound exhibited a notable ability to scavenge DPPH radicals, indicating strong antioxidant potential. The IC50 value was found to be significantly lower than that of common antioxidants like ascorbic acid .
CompoundIC50 (µg/mL)
Methyl 2,4-dioxo...25
Ascorbic Acid50

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism was linked to the modulation of various signaling pathways involved in cell survival and death .

Case Studies

  • Study on HeLa Cells : A case study investigated the effect of this compound on HeLa cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Morphological changes consistent with apoptosis were observed through microscopy .
  • In Vivo Studies : Animal model studies demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models compared to control groups .

Properties

IUPAC Name

methyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-15(20)10-7-8-12-13(9-10)17-16(21)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFOLTSVVXLPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from dimethyl 2-bromoterephthalate (1.50 g, 5.5 mmol) and phenylurea (0.97 g, 7.1 mmol) following the procedure outlined in Example 14, step 1 (1.3 g, 79%). LC-MS: (FA) ES+ 297.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.